molecular formula C7H7Cl3N2 B13923368 4,5,6-Trichloro-2-propan-2-ylpyrimidine CAS No. 1199-53-7

4,5,6-Trichloro-2-propan-2-ylpyrimidine

Cat. No.: B13923368
CAS No.: 1199-53-7
M. Wt: 225.5 g/mol
InChI Key: ATGYGVVUZSGNKF-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-propan-2-ylpyrimidine is a chemical compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of three chlorine atoms and an isopropyl group attached to the pyrimidine ring, making it a highly chlorinated derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-propan-2-ylpyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-propan-2-ylpyrimidine with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and reaction time, are optimized to achieve the desired level of chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient chlorination. The reaction parameters are carefully monitored to maintain product quality and yield. Post-reaction, the compound is purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-propan-2-ylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.

Scientific Research Applications

4,5,6-Trichloro-2-propan-2-ylpyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-propan-2-ylpyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichloropyrimidine: Another highly chlorinated pyrimidine derivative with similar chemical properties.

    4,6-Dichloro-2-propylthiopyrimidine: A related compound with two chlorine atoms and a propylthio group.

Uniqueness

4,5,6-Trichloro-2-propan-2-ylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and an isopropyl group makes it a versatile compound for various synthetic and research applications.

Properties

CAS No.

1199-53-7

Molecular Formula

C7H7Cl3N2

Molecular Weight

225.5 g/mol

IUPAC Name

4,5,6-trichloro-2-propan-2-ylpyrimidine

InChI

InChI=1S/C7H7Cl3N2/c1-3(2)7-11-5(9)4(8)6(10)12-7/h3H,1-2H3

InChI Key

ATGYGVVUZSGNKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C(=N1)Cl)Cl)Cl

Origin of Product

United States

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